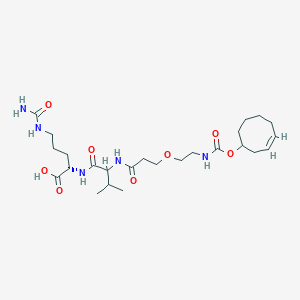
TCO-PEG1-Val-Cit-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TCO-PEG1-Val-Cit-OH is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is a click chemistry reagent containing a trans-cyclooctene (TCO) group that can undergo an inverse electron demand Diels-Alder reaction with molecules containing tetrazine groups . The Val-Cit component is specifically cleaved by cathepsin B, an enzyme present in lysosomes, ensuring the release of the ADC payload only within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TCO-PEG1-Val-Cit-OH involves several steps:
Formation of TCO-PEG1: The TCO group is attached to a polyethylene glycol (PEG1) chain.
Incorporation of Val-Cit: The Val-Cit dipeptide is then attached to the PEG1 chain.
Final Deprotection: The Boc group can be deprotected under acidic conditions to generate a free amine group.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
TCO-PEG1-Val-Cit-OH undergoes several types of reactions:
Click Chemistry: The TCO group reacts with tetrazine-containing molecules via an inverse electron demand Diels-Alder reaction.
Cleavage by Cathepsin B: The Val-Cit dipeptide is cleaved by cathepsin B, releasing the payload within the lysosome.
Common Reagents and Conditions
Tetrazine-containing molecules: Used in click chemistry reactions.
Acidic conditions: Used for deprotection of the Boc group.
Major Products Formed
ADC Payload: Released within the cell upon cleavage by cathepsin B.
Scientific Research Applications
TCO-PEG1-Val-Cit-OH has several scientific research applications:
Mechanism of Action
TCO-PEG1-Val-Cit-OH exerts its effects through the following mechanisms:
Click Chemistry Reaction: The TCO group undergoes an inverse electron demand Diels-Alder reaction with tetrazine-containing molecules, enabling bioconjugation.
Cleavage by Cathepsin B: The Val-Cit dipeptide is cleaved by cathepsin B within the lysosome, releasing the ADC payload specifically within the target cell.
Comparison with Similar Compounds
Similar Compounds
TCO-PEG1-Val-Cit-PABC-OH: Another cleavable linker used in ADC synthesis, containing a para-aminobenzyloxycarbonyl (PABC) group.
TCO-PEG2-Val-Cit-OH: Similar to TCO-PEG1-Val-Cit-OH but with a longer PEG chain.
Uniqueness
This compound is unique due to its specific cleavage by cathepsin B and its application in click chemistry, making it highly suitable for targeted drug delivery and bioconjugation .
Properties
Molecular Formula |
C25H43N5O8 |
|---|---|
Molecular Weight |
541.6 g/mol |
IUPAC Name |
(2S)-5-(carbamoylamino)-2-[[2-[3-[2-[[(3E)-cyclooct-3-en-1-yl]oxycarbonylamino]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C25H43N5O8/c1-17(2)21(22(32)29-19(23(33)34)11-8-13-27-24(26)35)30-20(31)12-15-37-16-14-28-25(36)38-18-9-6-4-3-5-7-10-18/h4,6,17-19,21H,3,5,7-16H2,1-2H3,(H,28,36)(H,29,32)(H,30,31)(H,33,34)(H3,26,27,35)/b6-4+/t18?,19-,21?/m0/s1 |
InChI Key |
MPXWAENVBXMTJM-HFYKEQRVSA-N |
Isomeric SMILES |
CC(C)C(C(=O)N[C@@H](CCCNC(=O)N)C(=O)O)NC(=O)CCOCCNC(=O)OC1CCCC/C=C/C1 |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)O)NC(=O)CCOCCNC(=O)OC1CCCCC=CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















